Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride
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Overview
Description
Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a dibenzazepine ring system, which is a common feature in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Dibenzazepine Ring: The dibenzazepine ring can be synthesized through a cyclization reaction involving a biphenyl derivative and a suitable nitrogen source.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a propyl halide reacts with the dibenzazepine ring.
Formation of the Isonipecotic Acid Derivative: The isonipecotic acid derivative is synthesized by reacting the propyl-substituted dibenzazepine with isonipecotic acid under acidic conditions.
Esterification: The final step involves the esterification of the isonipecotic acid derivative with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the dibenzazepine ring.
Reduction: Reduction reactions can occur at the carbonyl group in the isonipecotic acid moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the propyl chain and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The dibenzazepine ring system allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Imipramine: A tricyclic antidepressant with a similar dibenzazepine structure.
Desipramine: Another tricyclic antidepressant with structural similarities.
Trimipramine: Shares the dibenzazepine ring system and is used for similar therapeutic purposes.
Lofepramine: A dibenzazepine derivative with antidepressant properties.
Opipramol: A compound with a dibenzazepine ring, used for its anxiolytic effects.
Uniqueness
What sets Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride apart is its unique combination of the dibenzazepine ring with the isonipecotic acid moiety. This structural feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
14187-10-1 |
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Molecular Formula |
C31H37ClN2O2 |
Molecular Weight |
505.1 g/mol |
IUPAC Name |
ethyl 1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C31H36N2O2.ClH/c1-2-35-30(34)31(27-13-4-3-5-14-27)19-23-32(24-20-31)21-10-22-33-28-15-8-6-11-25(28)17-18-26-12-7-9-16-29(26)33;/h3-9,11-16H,2,10,17-24H2,1H3;1H |
InChI Key |
BNWXOUZTYWIUBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCCN2C3=CC=CC=C3CCC4=CC=CC=C42)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
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